2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-
Description
Significance of Imidazolone (B8795221) Scaffolds in Modern Organic Synthesis and Materials Science
Imidazolone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. This has led to their incorporation into a wide range of therapeutic agents. Derivatives of the 1,3-dihydro-2H-imidazol-2-one core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. semanticscholar.org The structural rigidity and the presence of hydrogen bond donors and acceptors allow these molecules to interact effectively with enzymes and receptors. ijpsr.com
Beyond medicine, imidazolone derivatives are finding applications in materials science. Their inherent fluorescence and thermal stability make them candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to modify the substituents on the imidazolone ring allows for the fine-tuning of their photophysical and chemical properties to suit specific applications.
Structural Characteristics of Highly Substituted 1,3-Dihydro-2H-imidazol-2-ones
The core of a 1,3-dihydro-2H-imidazol-2-one is a planar, five-membered ring. Its fundamental structure incorporates a cyclic urea (B33335) substructure, which imparts specific chemical properties, including high polarity and the capacity for strong hydrogen bonding in N-unsubstituted derivatives.
Key structural features include:
A Urea Moiety: The N-C(=O)-N linkage is a defining feature, influencing the electronic distribution and reactivity of the ring.
Substitution Points: The ring can be functionalized at the nitrogen atoms (positions 1 and 3) and the carbon atoms (positions 4 and 5).
Aromaticity: The parent 1,3-dihydro-2H-imidazol-2-one is not aromatic. However, its properties are heavily influenced by the nature of the substituents attached to the ring.
Interactive Data Table: General Properties of the 1,3-Dihydro-2H-imidazol-2-one Core
| Property | Description |
| Molecular Formula | C₃H₄N₂O |
| Molar Mass | 84.08 g/mol |
| Structure | Five-membered ring |
| Key Functional Group | Cyclic Urea |
| Hydrogen Bond Donors | 2 (at N1 and N3) |
| Hydrogen Bond Acceptors | 1 (at C=O) |
Research Landscape and Specific Focus on 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-
The research landscape for substituted imidazoles is extensive, with thousands of studies detailing their synthesis and applications. scispace.comcore.ac.uk A significant portion of this research has concentrated on 2,4,5-triphenyl-1H-imidazole (also known as lophine) and its derivatives. ijfmr.comeurjchem.comresearchgate.net This compound, an imidazole (B134444) rather than an imidazolone, is well-known for its chemiluminescent properties and serves as a versatile precursor for other complex molecules.
In contrast, specific research focusing exclusively on 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- is notably sparse in the current scientific literature. While the synthesis of various substituted imidazol-2-ones is well-documented, this particular triphenyl derivative has not been the subject of extensive investigation. Consequently, there is a lack of detailed reports on its specific synthetic routes, reaction yields, spectroscopic characterization, and potential applications. The scientific focus has predominantly remained on its aromatic counterpart, triphenyl-imidazole, leaving the properties and potential of the saturated, urea-containing triphenyl-imidazolone largely unexplored. This highlights a potential area for future research within heterocyclic chemistry, aimed at synthesizing this compound and evaluating its unique chemical, physical, and biological properties.
Properties
IUPAC Name |
3,4,5-triphenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTZDVRBBLITAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347955 | |
| Record name | 1,4,5-Triphenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26497-68-7 | |
| Record name | 1,4,5-Triphenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2h Imidazol 2 One, 1,3 Dihydro 1,4,5 Triphenyl
Chemical Reactions of the 1,3-Dihydro-2H-imidazol-2-one Core
The central imidazolone (B8795221) ring, a cyclic urea (B33335), is a stable entity. However, under appropriate conditions, it can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation Reactions (e.g., to Imidazole (B134444) N-oxides)
The nitrogen atoms of the imidazolone ring are susceptible to oxidation, which can lead to the formation of corresponding N-oxides. This transformation is a common reaction for many nitrogen-containing heterocyclic compounds. organic-chemistry.org The oxidation of the tertiary nitrogen atoms in the 1,3-dihydro-2H-imidazol-2-one core would result in the formation of imidazole N-oxide derivatives. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a suitable catalyst are typically employed for such oxidations. researchgate.net For instance, various pyridine (B92270) derivatives are readily oxidized to their corresponding N-oxides using these methods. organic-chemistry.org
It is important to note that the synthesis of 2-imidazolones can also be achieved through the oxidation of the corresponding imidazolium (B1220033) salts, indicating the relative stability of the imidazolone core to oxidative conditions. wikipedia.org
| Oxidizing Agent | Potential Product | Comments |
| m-Chloroperoxybenzoic acid (mCPBA) | 1-hydroxy-1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one | Oxidation at one of the nitrogen atoms. |
| Hydrogen peroxide/catalyst | 1,3-dihydroxy-1,4,5-triphenyl-2H-imidazol-2-one | Potential for oxidation at both nitrogen atoms. |
Reduction Reactions to Imidazole Derivatives
The carbonyl group of the 1,3-dihydro-2H-imidazol-2-one core can potentially be reduced. Strong reducing agents, such as lithium aluminum hydride (LAH), are known to reduce amide and urea functionalities. The reduction of the C=O group in the imidazolone ring would lead to the corresponding imidazolidine. Furthermore, more exhaustive reduction could potentially lead to the formation of imidazole derivatives, although this would require more forcing conditions and may involve ring-opening and rearrangement pathways.
While direct reduction of 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one is not extensively documented, related reductions of similar heterocyclic systems have been reported. For example, imidazole-2(3H)-thiones, the sulfur analogs of imidazolones, can be reduced to form imidazol-2-ylidenes. semanticscholar.org This suggests that the imidazolone core can be susceptible to reduction under specific conditions.
| Reducing Agent | Potential Product | Comments |
| Lithium aluminum hydride (LAH) | 1,3,4,5-tetraphenylimidazolidine | Reduction of the carbonyl group. |
| Catalytic Hydrogenation | Dependent on catalyst and conditions | May lead to reduction of the carbonyl or the phenyl rings. |
Substitution Reactions on the Imidazolone Heterocycle
The imidazolone ring can undergo substitution reactions, particularly at the nitrogen atoms if they are not already substituted. In the case of 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one, the nitrogen atoms are already substituted with phenyl groups. Therefore, substitution reactions would likely occur at the C4 and C5 positions of the ring, if they were not already occupied by phenyl groups.
For related 1,3-dihydro-2H-benzimidazol-2-ones, which have a benzene (B151609) ring fused to the imidazolone core, electrophilic substitution reactions are known to occur on the benzene ring. acs.org This suggests that the imidazolone ring itself is relatively resistant to electrophilic attack. However, functionalization at the nitrogen atoms of the core is a common strategy in the synthesis of various imidazolone derivatives. researchgate.net
Reactivity of the Phenyl Moieties
The three phenyl rings attached to the imidazolone core are susceptible to electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. The imidazolone moiety will act as a directing group, influencing the position of substitution on the phenyl rings.
Electrophilic Aromatic Substitution on Phenyl Rings
The nitrogen atoms of the imidazolone ring are directly attached to two of the phenyl groups (at positions 1 and 3). The urea-like structure of the imidazolone core means that the nitrogen atoms have lone pairs of electrons that can be delocalized into the attached phenyl rings. This electron-donating character makes the N-phenyl groups activated towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. byjus.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
| Reaction | Reagents | Expected Position of Substitution on N-Phenyl Rings |
| Nitration | HNO₃/H₂SO₄ | ortho, para |
| Bromination | Br₂/FeBr₃ | ortho, para |
| Sulfonation | SO₃/H₂SO₄ | ortho, para |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | ortho, para |
Modification of Phenyl Substituents
Functional groups that are introduced onto the phenyl rings via electrophilic aromatic substitution can be further modified to create a diverse range of derivatives. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then participate in a wide array of subsequent reactions such as diazotization and coupling, or acylation.
Following a comprehensive search for scientific literature, detailed experimental data for the specific chemical compound 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- is not available in the public domain. The search results did not yield specific spectroscopic or crystallographic information necessary to construct the requested article according to the provided outline.
Data for structurally related but distinct compounds, such as 2,4,5-triphenyl-1H-imidazole (lophine) and its derivatives, were found. However, these compounds lack the critical carbonyl group at the 2-position that defines an imidazol-2-one and therefore possess different chemical, spectroscopic, and structural properties.
Consequently, it is not possible to generate a scientifically accurate article focusing solely on the spectroscopic and crystallographic investigations of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- as per the user's strict instructions. The required data for IR, NMR, UV-Vis, Mass Spectrometry, and Single Crystal X-ray Diffraction for this specific molecule could not be located.
Spectroscopic and Crystallographic Investigations of 2h Imidazol 2 One, 1,3 Dihydro 1,4,5 Triphenyl
Single Crystal X-ray Diffraction for Solid-State Structural Characterization
Assessment of Ring Planarity and Phenyl Group Orientations
A comprehensive search of scientific literature and crystallographic databases for the crystal structure of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- did not yield specific experimental data for this compound. Detailed information regarding the planarity of the central 2H-imidazol-2-one ring and the precise dihedral angles of the three phenyl groups relative to this ring is therefore not available.
Crystallographic studies are essential for determining the three-dimensional arrangement of atoms in a solid-state structure, which in turn dictates key geometric parameters such as bond angles, bond lengths, and dihedral angles. Without such a study for the specific title compound, any discussion of its molecular geometry would be speculative.
For context, crystallographic analyses of related but structurally distinct compounds, such as derivatives of 2,4,5-triphenyl-1H-imidazole, reveal that the central imidazole (B134444) ring is typically planar. nih.govresearchgate.net However, the phenyl substituents are generally not coplanar with the imidazole core, exhibiting significant rotation. The dihedral angles between the imidazole ring and the appended phenyl rings in these related molecules vary depending on the substitution pattern and crystal packing forces. For instance, in 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole, the imidazole ring is nearly planar and forms dihedral angles of 62.80°, 36.98°, 33.16°, and 46.24° with the substituent rings.
Similarly, studies on another isomer, 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one, show a non-planar conformation of the heterocyclic ring. researchgate.net These examples underscore that the precise geometry is highly dependent on the specific isomeric form and substitution pattern.
The orientation of the phenyl groups is influenced by a balance of electronic effects (conjugation) and steric hindrance. Conjugation would favor a more coplanar arrangement to maximize pi-orbital overlap, while steric clashes between adjacent phenyl groups or with the core ring would force them to twist out of the plane.
Without experimental crystallographic data for 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-, a definitive assessment of its ring planarity and phenyl group orientations remains an open question for future research.
Data Tables
Due to the absence of experimental crystallographic data for 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-, no data tables for its geometric parameters can be provided.
Theoretical and Computational Chemistry Studies on 2h Imidazol 2 One, 1,3 Dihydro 1,4,5 Triphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic and structural properties of molecules. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules like 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one.
DFT calculations are widely used to predict the electronic structure of molecules, including the distribution of electron density and the energies of molecular orbitals. For 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one, these calculations can elucidate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties. researchgate.net
Furthermore, DFT can be employed to simulate various spectroscopic properties. For instance, theoretical calculations can predict infrared (IR) and Raman vibrational frequencies, which can be compared with experimental spectra to confirm the molecular structure. ijstr.orgresearchgate.net Similarly, theoretical UV-Vis absorption spectra can be calculated to understand the electronic transitions within the molecule. researchgate.net The calculation of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of DFT, aiding in the interpretation of experimental NMR data. researchgate.net
Table 1: Predicted Spectroscopic Data from Conceptual DFT Studies
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Correlates to specific bond stretches and bends, confirming functional groups. |
| UV-Visible Spectroscopy | Absorption Maxima (λmax) | Indicates electronic transitions and provides insight into the conjugated system. |
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms. researchgate.net For reactions involving 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one, DFT calculations can be used to identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.
By modeling different possible pathways, researchers can determine the most energetically favorable mechanism. This approach has been used to study various organic reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net For instance, the mechanism of synthesis or the reactivity of the imidazolone (B8795221) ring could be investigated using these methods.
Tautomerism is a key feature of many heterocyclic compounds, including imidazolones. nih.gov The 1,3-dihydro-2H-imidazol-2-one core can potentially exist in different tautomeric forms, such as the keto and enol forms. DFT calculations can be used to determine the relative energies of these tautomers, thereby predicting which form is more stable under different conditions (e.g., in the gas phase or in various solvents). nih.govmdpi.com The energy barriers for the interconversion between tautomers can also be calculated, providing information on the kinetics of the tautomerization process. nih.gov
Additionally, the presence of three phenyl rings in 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one leads to a complex conformational landscape due to the rotation around the single bonds connecting the rings to the imidazolone core. Computational methods can be used to explore this landscape, identify the most stable conformers, and determine the energy barriers for conformational changes. nih.gov
Molecular Dynamics Simulations (Conceptual, for dynamic behavior prediction)
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes and interactions with its environment. tandfonline.comnih.gov
For example, MD simulations could be used to study the flexibility of the phenyl rings and the imidazolone core. In a simulated solvent environment, these simulations could also reveal how the molecule interacts with solvent molecules and how its conformation changes in response to the solvent. mdpi.com This information is crucial for understanding the molecule's behavior in solution.
Computational Approaches for Structure-Property Relationship (SPR) Elucidation
Computational methods are instrumental in establishing structure-property relationships (SPR), which correlate a molecule's chemical structure with its physical, chemical, and biological properties. researchgate.net For 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one, computational approaches can be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., dipole moment, polarizability), steric properties (e.g., molecular volume, surface area), and topological indices.
These descriptors can then be correlated with experimentally determined properties using statistical methods like quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. This allows for the prediction of the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.
Molecular Docking Studies for Exploring Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one, might interact with a biological target, typically a protein or nucleic acid. nih.govijpsr.com
In a molecular docking study, the imidazolone derivative would be placed in the binding site of a target protein, and various conformations and orientations of the molecule would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with the best-scoring poses representing the most likely binding modes. These studies can provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. tandfonline.comnih.gov
Table 2: Conceptual Molecular Docking Parameters
| Parameter | Description | Importance |
|---|---|---|
| Binding Energy/Score | A calculated value representing the predicted affinity of the ligand for the target protein. | Lower binding energies generally indicate a more favorable interaction. |
| Intermolecular Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the protein. | Identifies the key residues and functional groups involved in binding. |
Prediction of Binding Modes with Receptor Models
Computational chemistry has become an indispensable tool in modern drug discovery and molecular biology, offering powerful methods to predict the interaction between small molecules and biological macromolecules. For the compound 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- , theoretical studies predicting its binding modes with specific receptor models are crucial for elucidating its potential pharmacological activity. However, a comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the binding mode predictions for this particular triphenyl-substituted imidazolone.
For instance, computational studies on other substituted imidazoles have successfully employed molecular docking simulations to predict their binding affinities and orientations within the active sites of various enzymes and receptors. nih.govnih.govnih.gov These studies often utilize Density Functional Theory (DFT) to optimize the molecular geometry and calculate electronic properties of the ligand before docking. researchgate.netplos.org The insights gained from such analyses are instrumental in understanding structure-activity relationships (SAR). nih.gov
In a typical molecular docking study, the three-dimensional structure of the target receptor is obtained from crystallographic data. The small molecule, in this case, a derivative of imidazolone, is then computationally placed into the receptor's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most probable binding modes. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. nih.gov
For example, studies on 1-hydroxy-2,4,5-triaryl imidazole (B134444) derivatives as anti-cytokine agents have utilized docking to understand their binding mode within the p38 MAP kinase active site. These studies revealed key hydrogen-bond interactions with residues like Met109 and Val30 that are crucial for inhibitory activity. nih.gov Similarly, research on tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors has also benefited from computational studies to predict binding modes. nih.gov
Advanced Research Applications of 2h Imidazol 2 One, 1,3 Dihydro 1,4,5 Triphenyl and Its Derivatives
Applications in Advanced Organic Synthesis
The highly substituted imidazole (B134444) core serves as a robust scaffold in organic chemistry, enabling the construction of more elaborate molecular structures.
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The triphenyl-imidazole framework is increasingly recognized as a versatile building block for creating complex, multifunctional molecules. Its derivatives are employed in the synthesis of larger systems where the imidazole unit imparts specific electronic and photophysical properties. For instance, the imidazole core can be functionalized with various reactive groups, allowing it to be incorporated into polymers, dendrimers, or macrocycles. The inherent chemical stability of the imidazole ring makes it a reliable component for constructing durable molecular architectures designed for specific applications in materials science and medicinal chemistry. Many synthetic strategies focus on creating libraries of substituted imidazoles, indicating their value as foundational structures for further chemical exploration. researchgate.net
Role as Intermediates in Multi-Step Synthetic Sequences
In multi-step syntheses, triphenyl-imidazole derivatives are crucial intermediates. One common synthetic route involves a one-pot, three-component condensation reaction to form the core 2,4,5-triphenyl-1H-imidazole structure. sciepub.com This initial product can then serve as a platform for further modifications. For example, the nitrogen at the 1-position (1H) is readily functionalized. It can be acylated with reagents like chloroacetyl chloride, creating an intermediate that can be subsequently reacted with various amines or other nucleophiles to build a diverse range of derivatives. This step-wise approach, where the stable imidazole core is formed early and then elaborated upon, highlights its role as a pivotal intermediate in constructing complex target molecules with tailored properties.
Contributions to Materials Science
Derivatives of the triphenyl-imidazolone scaffold, particularly tetraphenyl-imidazole (TPI) systems, have demonstrated remarkable optical properties, leading to significant advancements in materials science. These properties stem from the unique "propeller" shape of the molecules, where the phenyl rings are twisted out of the plane of the central imidazole ring.
Investigation of Aggregation-Induced Emission (AIE) Properties in Substituted Imidazoles/Imidazolones
Many luminogenic materials suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregate form. acs.org In contrast, certain tetraphenyl imidazole derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). rsc.orgresearchgate.net These molecules are weakly emissive when dissolved in good solvents but become highly fluorescent upon aggregation in poor solvents or in the solid state. acs.orgnih.gov
The mechanism behind AIE in these compounds is the Restriction of Intramolecular Rotation (RIR). In dilute solutions, the phenyl rings attached to the imidazole core can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. acs.org When the molecules aggregate, the physical constraint of neighboring molecules prevents these rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong light emission. acs.orgresearchgate.net
For example, a series of tetraphenyl imidazole derivatives functionalized with an α-cyanostilbene unit were found to be weakly emissive in organic solvents but showed obvious fluorescence in the solid state. rsc.org Similarly, studies on benzothiadiazole derivatives featuring triphenylamine, carbazole, or tetraphenylethylene (B103901) functionalities also displayed significant AIE characteristics. nih.gov
| Compound | Functional Group | Fluorescence in Dilute Solution (DMF) | Fluorescence in Aggregate State (DMF/H₂O) |
|---|---|---|---|
| Compound 1 | Triphenylamine | Weak | Strong Yellowish-Green Emission |
| Compound 2 | Carbazole | Weak | Strong Yellowish-Green Emission |
| Compound 3 | Tetraphenylethylene | Weak | Strong Yellowish-Green Emission |
Exploration of Mechanofluorochromic (MFC) Characteristics
Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding, shearing, or pressing. Several tetraphenyl imidazole derivatives have been shown to possess these properties. rsc.org The application of mechanical force can disrupt the crystal packing of the molecules, leading to a change in their conformation and, consequently, their emission wavelength.
In one study, three tetraphenyl imidazole derivatives (3a–3c) functionalized with an α-cyanostilbene unit were investigated. rsc.org Upon grinding, the solid powder of compound 3a exhibited a noticeable color change, with its primary emission peak red-shifting from 519 nm to 550 nm. rsc.org This change is attributed to the transition from a crystalline state to a more amorphous state. The destruction of the ordered crystalline structure can lead to a more planar molecular conformation, increasing π-conjugation and resulting in a lower-energy (red-shifted) emission. rsc.orgresearchgate.net This process is often reversible; fuming the ground powder with a solvent can restore the original crystalline state and emission color.
| State | Stimulus | Emission Peak (λem) | Observed Color |
|---|---|---|---|
| Original Crystalline Powder | None | 519 nm | Green |
| Ground Powder | Grinding | 550 nm | Yellow-Green |
Potential in Optoelectronic Device Development
The unique electronic structure and photophysical properties of triphenyl imidazole derivatives make them promising candidates for use in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.orgchemsociety.org.ng
The imidazole core can act as both an electron-rich and an electron-deficient system, allowing for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net In the context of DSSCs, triphenyl imidazole derivatives have been investigated theoretically as sensitizer (B1316253) dyes. chemsociety.org.ngresearchgate.net By designing molecules with a Donor-π-Acceptor (D-π-A) framework, where the triphenyl imidazole acts as part of the donor or π-bridge, it is possible to achieve efficient intramolecular charge transfer (ICT) upon photoexcitation. chemsociety.org.ng This is a critical step for injecting electrons into the semiconductor (e.g., TiO₂) of a solar cell. Theoretical studies show that adding a cyanoacetic acceptor unit to the triphenyl imidazole scaffold can make the compounds particularly suitable for DSSC applications. chemsociety.org.ng
Furthermore, the incorporation of triphenyl imidazole moieties into larger molecular systems, such as zinc phthalocyanine, has been shown to modify their optoelectronic properties, including broadening absorption spectra and influencing excited-state dynamics, which is relevant for applications in nonlinear optics and photonics. rsc.org
Applications in Coordination Chemistry
No specific studies documenting the use of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- as a ligand for the development of metal complexes were identified in the available literature. While the broader class of imidazole-containing compounds is known for its ability to form coordination complexes with various metal ions, research has not yet extended to this particular triphenyl-substituted imidazolone (B8795221) derivative. The potential coordination modes and the nature of the resulting metal complexes therefore remain subjects for future investigation.
Consistent with the absence of information on its use in metal complexes, there is no available research on the role of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- or its metal complexes in the field of catalysis. The catalytic activity of such compounds is contingent on their ability to form stable and reactive complexes that can participate in catalytic cycles. Without foundational studies on their coordination chemistry, their potential applications in catalysis have not been explored.
While research into other imidazole derivatives has shown their utility in forming catalytically active metal complexes, these findings cannot be directly extrapolated to 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- due to the specific electronic and steric effects of the triphenyl substitution and the imidazolone core.
Future Research Trajectories and Open Questions for 2h Imidazol 2 One, 1,3 Dihydro 1,4,5 Triphenyl
Development of Novel and Highly Selective Catalytic Synthetic Routes
A primary challenge and opportunity lies in the synthesis of the 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one core. While the classic Debus-Radziszewski reaction and its modern variations are well-established for synthesizing 2,4,5-triphenyl-1H-imidazoles (lophines) from benzil (B1666583), an aldehyde, and an ammonia (B1221849) source, adapting these multicomponent strategies to produce the imidazol-2-one analogue is a key research goal. wikipedia.orghandwiki.orgsciepub.com
Future investigations should focus on multicomponent reactions that incorporate a carbonyl source, such as urea (B33335) or its derivatives, in place of ammonia. The central questions for synthetic chemists are:
Can existing catalytic systems (e.g., Brønsted acids, Lewis acids, ionic liquids) be adapted for the efficient one-pot synthesis of this imidazol-2-one? sciepub.com
What is the optimal combination of starting materials (e.g., benzil, benzaldehyde, aniline (B41778), urea) to achieve high yields and selectivity, avoiding the formation of the more common lophine byproduct?
Can "green" synthetic methods, such as microwave-assisted or solvent-free reactions, be developed to produce these compounds sustainably? thieme-connect.comjetir.orgijpsr.com
Organocatalysis, particularly using phosphazene bases which have proven effective in the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones, could offer a promising metal-free pathway. acs.orgresearchgate.net Exploring such avenues would be a significant step forward.
Table 1: Proposed Catalytic Systems for Future Investigation
| Catalyst Type | Potential Precursors | Reaction Conditions | Key Research Question |
|---|---|---|---|
| Brønsted Acid (e.g., PTSA, MSA) | Benzil, Aniline, Benzaldehyde, Urea | Thermal (Conventional or Microwave) | Can the catalyst promote urea condensation over ammonia-type side reactions? |
| Lewis Acid (e.g., Sc(OTf)₃, InCl₃) | Benzil, Phenyl isocyanate, Benzaldehyde derivatives | Solvent-free or high-boiling solvent | Will the Lewis acid activate the carbonyls sufficiently for cyclization with a urea-based precursor? |
| Organocatalyst (e.g., BEMP) | N-propargyl-N,N'-diphenylurea derivatives | Ambient Temperature | Can intramolecular hydroamidation be extended to precursors of the target compound? acs.org |
| Heterogeneous Catalyst (e.g., Zeolites, NiO Nanoparticles) | Benzil, Aniline, Benzaldehyde, Urea | Solvent-free, Thermal | Can a recyclable catalyst be developed for sustainable, high-yield production? thieme-connect.com |
Exploration of Uncharted Reactivity and Transformation Pathways
The reactivity of 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one is largely unexplored. Its structure contains several reactive sites: the amide functionalities within the cyclic urea core, the C4=C5 double bond, and the peripheral phenyl rings. Future research should systematically investigate its transformation potential.
Key open questions include:
N-H Functionalization: Assuming a monosubstituted or unsubstituted nitrogen exists in the core, what is its reactivity towards alkylation, acylation, and arylation? This would open pathways to a vast library of N-substituted derivatives.
Carbonyl Group Chemistry: Can the C2-carbonyl be reduced to a methylene (B1212753) group, converted to a thione, or participate in addition reactions?
Cycloaddition Reactions: Does the electron-rich C4=C5 double bond participate in cycloaddition reactions (e.g., with dienophiles or in [2+2] cycloadditions) to generate novel polycyclic frameworks?
Electrophilic Aromatic Substitution: How can the three phenyl rings be selectively functionalized to modulate the molecule's electronic and steric properties? Research on related enamines suggests that electrophilic substitution could be a viable pathway. nih.gov
Advanced Computational Design for Targeted Molecular Properties
Computational chemistry offers a powerful tool to predict and understand the properties of 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one and its derivatives, guiding synthetic efforts. While computational studies exist for related imidazol-2-ylidenes and imidazolin-2-ones, applying these methods to this specific scaffold is a ripe area for research. researchgate.net
Future computational trajectories should include:
DFT Calculations: Using Density Functional Theory to determine the molecule's frontier molecular orbitals (HOMO/LUMO), predict its electronic and photophysical properties (e.g., absorption and emission wavelengths), and rationalize its reactivity. rsc.org
Molecular Docking: Screening the compound and its virtual derivatives against various biological targets (e.g., kinases, enzymes) to identify potential therapeutic applications, similar to work done on other imidazole-based compounds. ijpsr.comijpsr.com
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, developing QSAR models to establish clear relationships between molecular structure and observed function (e.g., biological activity, fluorescence quantum yield).
Reaction Mechanism Studies: Elucidating the mechanisms of potential synthetic routes and transformations to optimize reaction conditions and regioselectivity. mdpi.com
Integration into Hybrid Organic-Inorganic Materials
The incorporation of functional organic molecules into inorganic matrices is a rapidly growing field for creating advanced materials. The related 2,4,5-triphenylimidazole (B1675074) (lophine) has been successfully used as a fluorescent dopant in organic-inorganic hybrid (OIH) sol-gel materials for pH sensing. nih.govresearchgate.netrsc.org This provides a clear roadmap for future research on its imidazol-2-one counterpart.
Key research directions include:
Doped Hybrid Materials: Synthesizing OIHs (e.g., silica- or titania-based) doped with 1,3-dihydro-1,4,5-triphenyl-2H-imidazol-2-one and evaluating their optical, thermal, and dielectric properties. researchgate.net The key question is how the imidazol-2-one core alters these properties compared to the imidazole (B134444) (lophine) core.
Covalently-Linked Hybrids: Designing and synthesizing derivatives of the title compound bearing functional groups (e.g., trialkoxysilanes) that can be covalently integrated into an inorganic network. This would create more robust and stable materials.
Application-Oriented Research: Exploring the use of these new hybrid materials in applications such as chemical sensors, optoelectronic devices, or as solid-state lighting phosphors, leveraging the potential photoluminescence of the triphenyl-substituted core. researchgate.netnih.govnih.gov The development of metal-organic frameworks (MOFs) also presents an opportunity for using functionalized imidazolone (B8795221) derivatives as organic linkers. acs.org
Systematic Exploration of Structure-Function Relationships in Novel Derivatives
A systematic investigation into the structure-function relationships of novel derivatives is essential to unlock their full potential. This involves synthesizing a focused library of compounds and correlating structural modifications with changes in physical, chemical, or biological properties. The extensive research on the biological activities of other triphenyl-imidazole derivatives—including anti-inflammatory, antimicrobial, and analgesic properties—provides a strong rationale for exploring the bioactivity of this scaffold. ijpsr.comresearchgate.netscispace.com
Future work should systematically address:
Electronic Effects: Introducing electron-donating and electron-withdrawing groups onto the N-phenyl and C-phenyl rings to tune the molecule's electronic properties.
Steric Effects: Modifying the size and conformation of the substituents to probe their impact on biological target binding or material packing.
Property Evaluation: Screening the synthesized library for a range of functions, including photophysical properties (quantum yield, emission wavelength), electrochemical behavior (redox potentials), and biological activities. rsc.org
Table 2: Proposed Derivatives for Structure-Function Analysis
| Derivative Modification (Substitution on Phenyl Rings) | Property to Investigate | Potential Application |
|---|---|---|
| 4-N,N-dimethylamino (electron-donating) | Photoluminescence, Non-linear Optics | Optoelectronics, Imaging |
| 4-Nitro (electron-withdrawing) | Electrochemistry, Biological Activity | Redox Materials, Chemosensors |
| 4-Hydroxy (H-bond donor/acceptor) | pH Sensing, Enzyme Inhibition | Chemical Sensors, Medicinal Chemistry |
| 2,4,6-Trimethyl (sterically hindered) | Thermal Stability, Solid-State Packing | High-Performance Polymers, Materials Science |
By pursuing these research trajectories, the scientific community can move beyond the foundational chemistry of imidazoles and unlock the unique properties and applications of the 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,4,5-triphenyl-substituted imidazolones, and how can reaction yields be optimized?
- Methodological Answer : A multicomponent synthesis approach using a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP) has demonstrated high efficiency for structurally related imidazoles. For example, substituted imidazoles like N-(4-nitrophenyl)-1,4,5-triphenyl imidazole achieve yields up to 90% under solvent-free conditions at 80°C. Key parameters include stoichiometric control of aryl aldehydes, ammonium acetate, and benzil derivatives, with catalyst recycling enhancing cost-effectiveness .
- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane solvent systems. Adjust substituent electronic properties (e.g., electron-withdrawing nitro groups vs. electron-donating methyl groups) to tune reactivity .
Q. How should researchers characterize the purity and structural integrity of 1,4,5-triphenyl imidazolone derivatives?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regioselectivity and substituent positioning. For example, the aromatic proton region in 2-(4-nitrophenyl)-1,4,5-triphenyl imidazole shows distinct splitting patterns due to nitro group deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular formulae (e.g., C₂₇H₁₉N₃O₂ for nitro-substituted derivatives) .
- Melting Point Analysis : Compare observed melting points with literature values to detect impurities.
Advanced Research Questions
Q. What mechanistic insights explain the role of substituents on the catalytic efficiency of imidazolone synthesis?
- Mechanistic Study : Electron-deficient aryl substituents (e.g., -NO₂) enhance electrophilicity at the imine intermediate, accelerating cyclocondensation. In contrast, bulky groups (e.g., -tert-butyl) may sterically hinder catalyst-substrate interactions, reducing yields by ~10–15% .
- Experimental Design : Conduct kinetic studies under varying temperatures and substituents. Use DFT calculations to model transition states and identify rate-limiting steps (e.g., imine formation vs. cyclization).
Q. How can computational chemistry aid in predicting the reactivity of novel 1,4,5-triphenyl imidazolone analogs?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways.
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the C-2 position in imidazolones often exhibits high electrophilicity, guiding functionalization strategies .
- Validation : Cross-reference computational predictions with experimental NMR chemical shifts and Hammett substituent constants.
Q. What strategies resolve contradictions in spectral data for structurally similar imidazolone derivatives?
- Case Study : Conflicting ¹³C NMR signals in 1,4,5-triphenyl imidazoles may arise from tautomerism or crystallographic packing effects. Use variable-temperature NMR to detect dynamic equilibria or single-crystal X-ray diffraction for unambiguous structural assignment .
- Data Reconciliation : Compare spectra with databases (e.g., SDBS or NIST) and replicate synthesis under standardized conditions to isolate artifacts.
Key Research Gaps and Future Directions
- Investigate enantioselective synthesis routes for chiral imidazolones using asymmetric catalysis.
- Explore biological activity (e.g., kinase inhibition) guided by substituent-driven SAR studies.
- Develop green chemistry protocols to replace volatile solvents in large-scale syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
